Unique Substitution Pattern and CAS Identity
The compound's identity is unequivocally defined by its unique CAS Registry Number (1697168-97-0) and SMILES string (CN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O), which precisely describes its substitution pattern: a 3-chloro and a 5-(1-methyl-1H-pyrazol-4-yl) moiety on a benzoic acid core . This distinguishes it from all other positional isomers, such as 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1179204-81-9) and 5-Chloro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1698579-95-1), which share the same molecular formula (C₁₁H₉ClN₂O₂) but possess different connectivity and thus different chemical and biological properties .
| Evidence Dimension | Molecular Connectivity (Substitution Pattern) |
|---|---|
| Target Compound Data | CAS 1697168-97-0; SMILES: CN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O; Substituents: 3-Cl, 5-(1-methylpyrazol-4-yl) |
| Comparator Or Baseline | Comparator 1: 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1179204-81-9); Substituents: 2-Cl, 5-(1-methylpyrazol-4-yl). Comparator 2: 5-Chloro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1698579-95-1); Substituents: 5-Cl, 2-(1-methylpyrazol-4-yl). |
| Quantified Difference | Unique CAS number and SMILES string reflecting distinct substitution pattern. Predicted pKa for target: 3.43 ± 0.36; Comparator 1: 3.39 ± 0.10; Comparator 2: 2.92 ± 0.36. |
| Conditions | CAS registry assignment and computational (ACD/Labs) pKa prediction. |
Why This Matters
For procurement and experimental reproducibility, the CAS number is the definitive identifier; using an isomer with a different substitution pattern invalidates SAR studies and synthetic route fidelity.
